molecular formula C28H29N3O5 B11478017 N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxamide

N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxamide

Cat. No.: B11478017
M. Wt: 487.5 g/mol
InChI Key: BMYFJQPANCJHPK-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of methoxy groups and phenyl substituents enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxyphenylacetonitrile with benzaldehyde under basic conditions to form an intermediate, which is then cyclized with anthranilic acid derivatives to yield the quinazoline core . The final step involves the introduction of the carboxamide group through amidation reactions using appropriate reagents like EDCI.HCl and DMAP in anhydrous dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization from solvents like dichloromethane-ethyl acetate to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

Major Products

    Oxidation: Quinones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Acylated aromatic compounds.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The compound’s methoxy and phenyl groups facilitate binding through hydrophobic interactions and hydrogen bonding. Additionally, it can chelate metal ions, which play a role in catalyzing biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxamide is unique due to its quinazoline core, which imparts distinct chemical reactivity and biological activity. The combination of methoxy, phenyl, and carboxamide groups enhances its potential as a versatile compound in various research fields .

Properties

Molecular Formula

C28H29N3O5

Molecular Weight

487.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-1,3-dimethyl-2,4-dioxoquinazoline-6-carboxamide

InChI

InChI=1S/C28H29N3O5/c1-30-23-12-10-20(15-22(23)27(33)31(2)28(30)34)26(32)29-17-21(14-18-8-6-5-7-9-18)19-11-13-24(35-3)25(16-19)36-4/h5-13,15-16,21H,14,17H2,1-4H3,(H,29,32)

InChI Key

BMYFJQPANCJHPK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NCC(CC3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C(=O)N(C1=O)C

Origin of Product

United States

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